1-(pyrimidin-2-yl)-1H-pyrazol-4-amine 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1156601-73-8
VCID: VC2625485
InChI: InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2
SMILES: C1=CN=C(N=C1)N2C=C(C=N2)N
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

CAS No.: 1156601-73-8

Cat. No.: VC2625485

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine - 1156601-73-8

Specification

CAS No. 1156601-73-8
Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
IUPAC Name 1-pyrimidin-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2
Standard InChI Key YQMXNLJSYFTVOF-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)N2C=C(C=N2)N
Canonical SMILES C1=CN=C(N=C1)N2C=C(C=N2)N

Introduction

Chemical Structure and Classification

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine belongs to the class of heterocyclic compounds containing both pyrazole and pyrimidine rings. The compound features a pyrazole ring with an amino group at the 4-position and a pyrimidinyl substituent at the 1-position. This structural arrangement creates a unique electronic distribution and potential hydrogen bonding sites that may contribute to its biological activities.

Structural Features and Characteristics

The compound is characterized by a planar structure due to the delocalization of electrons in both the pyrazole and pyrimidine rings. The N-NH motif of the pyrazole ring can serve as both a hydrogen-bond acceptor and donor, potentially enabling interactions with biological targets such as protein kinases. The amino group at the 4-position of the pyrazole adds another potential hydrogen bond donor site, which can enhance binding to target proteins.

Table 1: Key Structural Properties of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

PropertyDescription
Molecular FormulaC7H7N5
Structural FeaturesPyrazole ring connected to pyrimidine ring at N1 position; Amino group at C4 of pyrazole
Ring Systems5-membered pyrazole ring; 6-membered pyrimidine ring
Key Functional GroupsAmino group; N-heterocyclic rings
Hydrogen Bond DonorsNH2 group; potentially NH of pyrazole (depending on tautomeric form)
Hydrogen Bond AcceptorsN atoms of pyrazole and pyrimidine rings

Synthetic Approaches

Starting Materials and Precursors

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine would likely require key precursors such as 4-nitropyrazole, which could be reduced to 4-aminopyrazole, and 2-halopyrimidines as coupling partners. For similar compounds, the reduction of 4-nitropyrazole to the corresponding amine has been achieved using various catalytic hydrogenation methods .

Table 2: Potential Synthetic Routes for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine Based on Related Compounds

RouteStarting MaterialsKey ReactionsConditionsPotential Yield
Route 14-Nitropyrazole and 2-chloropyrimidine1. Reduction of nitro group
2. N-arylation
1. H2, Pd/C or Pt/C, HCl
2. Pd catalyst, base
Moderate to High
Route 24-Aminopyrazole and 2-halopyrimidineBuchwald-Hartwig aminationPd catalyst, base, dioxane/EtOH/water25-70%
Route 3Pyrazole boronic ester and 2-amino-4-chloropyrimidineSuzuki coupling followed by rearrangementPdCl2(dppf)·DCM, K2CO3, mixed solventsVariable

Catalysts and Reaction Conditions

For the reduction of nitro compounds to amines, as would be required in the synthesis of 4-aminopyrazole intermediates, transition metal catalysts have shown effectiveness. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts with 1-10 weight percent metal loading have demonstrated high selectivity in similar reactions . The reactions typically proceed under hydrogen atmosphere at pressures ranging from 14 to 105 psia and temperatures of 20-60°C, preferably 30-40°C .

Structural FeatureEffect on CDK2 InhibitionEffect on Cellular Activity
Pyrazole at C4 of pyrimidineEnhances potencyImproves antiproliferative activity
Pyrazol-4-yl vs. Pyrazol-5-yl at NH positionPyrazol-4-yl shows 18-fold higher activityCorrelates with enhanced cellular potency
N-methylation of pyrazoleMay reduce activityMay reduce cellular penetration
Substitution at pyrimidine C5Can enhance selectivityVariable effects on cell activity
PropertyEstimated ValueSignificance in Drug Development
Molecular Weight~175 g/molWithin Lipinski's rule of 500
Hydrogen Bond Donors2-3Within acceptable range for oral bioavailability
Hydrogen Bond Acceptors5Within acceptable range for oral bioavailability
Estimated logP0.5-1.5Moderate lipophilicity suggesting balanced solubility/permeability
Polar Surface Area60-80 ŲSuggests potential for oral absorption and CNS penetration
Rotatable Bonds1-2Low molecular flexibility may enhance binding affinity

Physicochemical Characterization Methods

Analytical Techniques for Characterization

Several analytical techniques would be suitable for characterizing 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. For related pyrazole compounds, ¹H NMR has been effectively used to determine product ratios and confirm structural features .

  • High-Performance Liquid Chromatography (HPLC) would be useful for assessing purity and monitoring reactions, as demonstrated in the synthesis of related compounds .

  • Mass Spectrometry would confirm the molecular weight and fragmentation pattern, helping to verify the structure.

Research Gaps and Future Directions

Current Limitations in Research

The available literature shows limited specific information on 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine itself, although related compounds have been extensively studied. Key research gaps include:

  • Lack of optimized synthesis protocols specifically for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

  • Limited data on its biological activity profile

  • Insufficient information on its pharmacokinetic properties

  • Unexplored structure-activity relationships with systematic modifications

Proposed Research Directions

Future research on 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could focus on:

  • Development of efficient and scalable synthesis methods

  • Comprehensive evaluation of its activity against various kinases, especially CDK2

  • Exploration of its antiproliferative activity against diverse cancer cell lines

  • Investigation of structure-activity relationships through systematic modifications of the core structure

  • Assessment of pharmacokinetic properties and in vivo efficacy in relevant disease models

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